Journal Name:IEEE Transactions on Components, Packaging and Manufacturing Technology
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Calcium mediated formation of phosphorylcholine-based polyplexes for efficient knockdown of epidermal growth factor receptors (EGFR) in HeLa cells†
IEEE Transactions on Components, Packaging and Manufacturing Technology ( IF 0 ) Pub Date: 2014-01-28 , DOI: 10.1039/C4CC00181H
2-Methacryloxyethyl phosphorylcholine (MPC) materials are well studied due to their excellent biocompatibility and are currently being used in many clinical applications. In this study, MPC based homopolymers and copolymers are prepared and are subsequently evaluated for their charge inversion properties in the presence of cations and subsequent DNA binding efficacies. These polymers are then studied for their epidermal growth factor receptor (EGFR) specific siRNA delivery in HeLa cells. The homopolymers of MPC and their copolymers show efficient EGFR knockdown efficacies in HeLa cells both in the presence and absence of serum proteins.
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C6 picoloyl protection: a remote stereodirecting group for 2-deoxy-β-glycoside formation†
IEEE Transactions on Components, Packaging and Manufacturing Technology ( IF 0 ) Pub Date: 2014-11-27 , DOI: 10.1039/C4CC08465A
We reported a remote control glycosylation method using the picoloyl protecting group for 2-deoxy-β-glycosidic bond formation. The method is applicable to various 2-deoxythioglycosyl donors and the utility is illustrated by the synthesis of a deoxytrisaccharide component of landomycins.
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C–H and C–O oxidative addition in reactions of aryl carboxylates with a PNP pincer-ligated Rh(i) fragment†
IEEE Transactions on Components, Packaging and Manufacturing Technology ( IF 0 ) Pub Date: 2011-11-17 , DOI: 10.1039/C1CC15845G
Reactions of a series of phenyl esters with a (PNP)Rh fragment have been studied. PhO2CPh only underwent C–H oxidative addition (OA). PhO2CCF3 chiefly underwent acyl–oxygen OA. PhO2CBut and PhO2CNEt2 initially underwent OA of an ortho-C–H bond of the phenyl group but continued thermolysis led to the phenyl–oxygen OA products.
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Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†
IEEE Transactions on Components, Packaging and Manufacturing Technology ( IF 0 ) Pub Date: 2019-12-20 , DOI: 10.1039/C9CC09111D
A magnesium precatalyst for the highly enantioselective hydro-boration of CO bonds is reported. The mechanistic basis of the unprecedented selectivity of this transformation has been investi-gated experimentally by isolation of catalytic intermediates and theoretically by DFT calculations. The facile formation of a magnesium borohydride species is critical in overcoming competing pathways in the selectivity-determining insertion step.
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Chain-like assembly of gold nanoparticles on artificial DNA templates via ‘click chemistry’†
IEEE Transactions on Components, Packaging and Manufacturing Technology ( IF 0 ) Pub Date: 2007-11-29 , DOI: 10.1039/B715602B
We present a new type of azide-functionalized gold nanoparticle and their coupling to an alkyne-modified DNA duplex using the copper(I)-catalyzed Huisgen cycloaddition (‘click chemistry’), resulting in a chain-like assembly of nanoparticles on the DNA template.
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C–H oxidation by hydroxo manganese(v) porphyrins: a DFT study†
IEEE Transactions on Components, Packaging and Manufacturing Technology ( IF 0 ) Pub Date: 2009-02-17 , DOI: 10.1039/B821029B
A DFT study on toluene oxidation by Mn(V) porphyrins shows that both MnV(O) and, remarkably, MnV(OH) are potent H-atom abstractors.
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Boron-hyperdoped silicon for the selective oxidative dehydrogenation of propane to propylene†
IEEE Transactions on Components, Packaging and Manufacturing Technology ( IF 0 ) Pub Date: 2020-07-17 , DOI: 10.1039/D0CC02822C
Boron containing catalysts have great potential in the oxidative dehydrogenation of propane. Herein, a series of 15, 25 and 42 at% boron-hyperdoped silicon catalysts synthesized by laser pyrolysis was studied. Boron-hyperdoped silicon samples showed >6 times higher propylene productivity than commercial h-BN at 450 °C.
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Chain transfer to aluminium in MAO-activated metallocene-catalyzed polymerization reactions
IEEE Transactions on Components, Packaging and Manufacturing Technology ( IF 0 ) Pub Date: 2006-09-04 , DOI: 10.1039/B607248H
Chemical trapping of metal-bound oligomeric chains during the MAO-activated, metallocene-catalyzed polymerization of ethylene identify the two observed chain-bearing species to be alkylzirconocenium species and higher alkyl aluminiums, consistent with a proposed mechanism.
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Can a synthetic thread act as an electrochemically switchable molecular device?†
IEEE Transactions on Components, Packaging and Manufacturing Technology ( IF 0 ) Pub Date: 2008-06-19 , DOI: 10.1039/B804031A
Here we report that at room temperature in acetonitrile after the reduction of the naphthalimide-site, a synthetic molecular thread undergoes a complete conformational change which makes possible an efficient conversion of chemical energy into mechanical work; such results point out the ability of the thread to act as a molecular device under electrochemical control.
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Calculated details of a mechanism for conversion of N2 to NH3 at the FeMo cluster of nitrogenase
IEEE Transactions on Components, Packaging and Manufacturing Technology ( IF 0 ) Pub Date: 1900-01-01 , DOI: 10.1039/A607136H
Density functional calculations mapping the geometry/energy hypersurface of the Fe 7 MoS 9 (S-cysteine)- (homocitrate)(histidine) cluster in nitrogenase and its binding of N 2 , H + , e - and N–H intermediates reveal mechanistic details for the formation of NH 3 .
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Supplementary Information
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